Fmoc-beta-N-methylamino-L-Ala
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Overview
Description
Fmoc-beta-N-methylamino-L-Ala: is a derivative of the amino acid alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-N-methylamino-L-Ala typically involves the protection of the amino group of beta-N-methylamino-L-alanine with the Fmoc group. This can be achieved by reacting beta-N-methylamino-L-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) in an aqueous solution . The reaction is carried out at room temperature with stirring for several hours, followed by purification to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-beta-N-methylamino-L-Ala undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF), which is a common step in SPPS.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-beta-N-methylamino-L-Ala is extensively used in the synthesis of peptides and peptidomimetics. It serves as a building block in the preparation of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine: this compound is utilized in the design and synthesis of therapeutic peptides, which have applications in treating various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and diagnostic agents .
Mechanism of Action
The mechanism of action of Fmoc-beta-N-methylamino-L-Ala primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential assembly of peptide chains .
Comparison with Similar Compounds
Fmoc-beta-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-alpha-methyl-L-phenylalanine: Used in the synthesis of biofunctional hydrogel materials.
Fmoc-beta-amino-N-methylalanine (BAMA): An isomer of Fmoc-beta-N-methylamino-L-Ala with different properties.
Uniqueness: this compound is unique due to its specific structure, which includes a methyl group on the amino nitrogen. This structural feature can influence the reactivity and properties of the compound, making it suitable for specific applications in peptide synthesis and research .
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(methylamino)propanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-20-10-17(18(22)23)21-19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,20H,10-11H2,1H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChI Key |
UDZVRDNZMFOMDK-KRWDZBQOSA-N |
Isomeric SMILES |
CNC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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